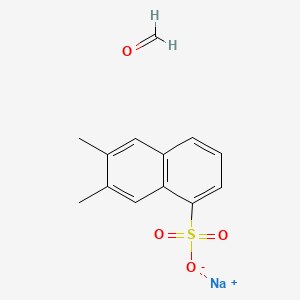
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is a chemical compound that belongs to the class of sulfonates. It is a sodium salt of 6,7-dimethylnaphthalene-1-sulfonic acid polymerized with formaldehyde. This compound is commonly used as a dispersing agent in various industrial applications due to its ability to improve the solubility and stability of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde typically involves the sulfonation of 6,7-dimethylnaphthalene followed by polymerization with formaldehyde. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and formaldehyde as a polymerizing agent. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo sulfonation and polymerization. The final product is then purified and dried to obtain the sodium salt of 6,7-dimethylnaphthalene-1-sulfonate;formaldehyde in powder form .
Chemical Reactions Analysis
Types of Reactions
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in the synthesis of various organic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis.
Medicine: It is used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde involves its ability to interact with other molecules through its sulfonate and formaldehyde groups. The sulfonate group enhances the solubility of the compound in water, while the formaldehyde group allows it to form stable complexes with other molecules. These interactions facilitate the dispersion and stabilization of various substances in different applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalene-1-sulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 1,5-naphthalenedisulfonate
Uniqueness
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is unique due to the presence of both methyl groups on the naphthalene ring and the formaldehyde polymerization. These structural features enhance its dispersing properties and make it more effective in stabilizing various substances compared to other similar compounds .
Properties
CAS No. |
82199-01-7 |
|---|---|
Molecular Formula |
C13H13NaO4S |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde |
InChI |
InChI=1S/C12H12O3S.CH2O.Na/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2;1-2;/h3-7H,1-2H3,(H,13,14,15);1H2;/q;;+1/p-1 |
InChI Key |
NZJZESFWUYOSTM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)[O-].C=O.[Na+] |
Related CAS |
82199-01-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















